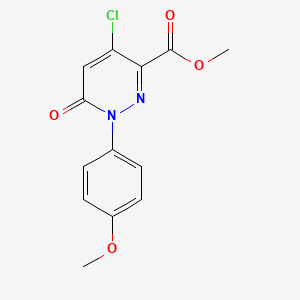

Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like the Fries rearrangement, Bamberger rearrangement, and reduction of quinones . Protodeboronation of pinacol boronic esters is also a method used in organic synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the methoxy group might undergo demethylation, and the pyridazine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a methoxy group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Compounds

Research has shown the use of Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate in the synthesis of highly substituted pyrazole ligands, which are then used to form complexes with platinum(II) and palladium(II) metal ions. These complexes are studied for their structures, confirmed through various spectral analyses and X-ray crystallography, illustrating the compound's utility in creating complex molecular architectures with potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).

Development of Novel Biological Compounds

Another study focused on the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone, leading to the synthesis of pyridazin-3(2H)-one derivatives. These derivatives, characterized by X-ray crystallography, highlight the potential of this compound in the development of new compounds that could be explored for biological activities (Kosolapova et al., 2013).

Exploration of Chemical Reactivity

Research into the chemical reactivity of this compound has led to the synthesis of various derivatives through reactions with primary and heterocyclic amines, yielding Schiff bases and enabling the construction of nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines. This exploratory work sheds light on the compound's versatility in synthetic chemistry, offering pathways to diverse chemical structures with potential utility across different fields (Farouk, Ibrahim, & El-Gohary, 2021).

Eigenschaften

IUPAC Name |

methyl 4-chloro-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4/c1-19-9-5-3-8(4-6-9)16-11(17)7-10(14)12(15-16)13(18)20-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZMOXYNBKXBFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2769490.png)

![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2769495.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769499.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2769501.png)

![2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2769502.png)

![1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2769508.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide](/img/structure/B2769512.png)